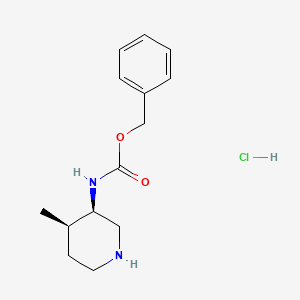

Cis-benzyl (4-methylpiperidin-3-yl)carbamate hydrochloride

Description

Cis-benzyl (4-methylpiperidin-3-yl)carbamate hydrochloride is a chiral carbamate derivative featuring a 4-methylpiperidin-3-yl backbone and a benzyl carbamate group. Its synthesis typically involves coupling reactions under mild acidic conditions, as demonstrated in patent applications where it is prepared via heating (70°C) in acetonitrile (MeCN) with diisopropylethylamine (DIEA) as a base . The compound is a pharmaceutical intermediate, often utilized in the preparation of heterocyclic derivatives such as imidazo-pyrrolo-pyrazine frameworks, which are relevant to drug discovery . Its hydrochloride salt form enhances solubility and stability, making it suitable for further derivatization in medicinal chemistry workflows .

Properties

IUPAC Name |

benzyl N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c1-11-7-8-15-9-13(11)16-14(17)18-10-12-5-3-2-4-6-12;/h2-6,11,13,15H,7-10H2,1H3,(H,16,17);1H/t11-,13+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APVGPXWVIVUTOY-YLAFAASESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1NC(=O)OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCNC[C@@H]1NC(=O)OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-benzyl (4-methylpiperidin-3-yl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with cis-4-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Cis-benzyl (4-methylpiperidin-3-yl)carbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of benzyl alcohol derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

Cis-benzyl (4-methylpiperidin-3-yl)carbamate hydrochloride is widely used in scientific research due to its versatile applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-benzyl (4-methylpiperidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

cis-Benzyl N-(1-hydroxyindan-2-yl)carbamate

- Structure : Shares a benzyl carbamate group but substitutes the 4-methylpiperidine moiety with a 1-hydroxyindan-2-yl group.

- Synthesis: Resolved enzymatically using Candida antarctica lipase B (CALB, Novozym 435®) in ionic liquids (e.g., [Bmim][TfO]/[Bmim][Tf2N]), achieving high enantiomeric excess .

- Key Difference : The use of biocatalysis contrasts with the traditional organic solvent-based synthesis of the target compound, highlighting divergent approaches for stereochemical control .

Ethyl 4-(Dibenzylamino)-2-ethylcyclopentanecarboxylate

- Structure: Features a cyclopentane ring with ester and dibenzylamino groups instead of a piperidine-carbamate system.

- Synthesis : Purified via silica gel chromatography (0–20% EtOAc/heptane) with a 72% yield, emphasizing scalability .

- Comparison : The absence of a hydrochloride salt reduces polarity, impacting solubility in aqueous systems compared to the target compound .

L-Prolinamide Hydrochloride (CAS 42429-27-6)

- Structure : A proline-derived hydrochloride salt but lacks the carbamate functionality.

- Application : Used in peptide synthesis and as a chiral building block, demonstrating the versatility of hydrochloride salts in drug development .

Physicochemical and Functional Properties

Reactivity and Derivatization Potential

- Target Compound: Reacts with reagents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and EDC•HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form imidazo-pyrrolo-pyrazine derivatives, indicating versatility in forming nitrogen-rich heterocycles .

- Comparisons :

- Enzymatically resolved carbamates (e.g., cis-benzyl N-(1-hydroxyindan-2-yl)carbamate) are more suited for green chemistry applications due to solvent-free ionic liquid systems .

- Ethyl cyclopentanecarboxylate derivatives prioritize scalability but lack the piperidine ring’s conformational rigidity, which may affect binding affinity in drug candidates .

Biological Activity

Cis-benzyl (4-methylpiperidin-3-yl)carbamate hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article will delve into its synthesis, biological mechanisms, and applications, supported by data tables and relevant case studies.

Overview of the Compound

This compound is characterized by its cis-configuration, which influences its interaction with biological targets. The compound is synthesized through the reaction of benzyl chloroformate with cis-4-methylpiperidine, followed by treatment with hydrochloric acid to yield the hydrochloride salt form. This synthesis method allows for the production of high-purity compounds suitable for biological evaluations.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound acts as a modulator, influencing various signaling pathways that can lead to therapeutic effects. The exact mechanism can vary depending on the target; however, studies suggest that it may inhibit certain enzyme activities or bind to receptor sites, altering their functional states .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies have shown that compounds related to this structure can inhibit cancer cell proliferation. For instance, similar piperidine derivatives have demonstrated cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 µM .

- Enzyme Inhibition : The compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways, which may contribute to its anticancer properties.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure | Notable Biological Activity |

|---|---|---|

| Benzyl (trans-4-methylpiperidin-3-yl)carbamate hydrochloride | Structure | Less potent in enzyme inhibition compared to cis-isomer |

| Benzyl (4-ethylpiperidin-3-yl)carbamate hydrochloride | Structure | Exhibits similar but reduced anticancer activity |

| Benzyl (4-methylpiperidin-3-yl)carbamate | Structure | Lacks the specific receptor binding affinity seen in cis-isomer |

The cis configuration of this compound enhances its biological activity compared to its trans counterpart and other similar compounds, making it a valuable candidate for further research in drug development.

Case Studies

- Study on Antitumor Effects : A recent study investigated the effects of various piperidine derivatives on MDA-MB-231 cells. Among these, compounds structurally related to this compound showed significant inhibition of microtubule assembly at concentrations as low as 20 µM, indicating potential as microtubule-destabilizing agents .

- Enzyme Interaction Analysis : In vitro assays demonstrated that this compound could effectively bind to and inhibit certain enzymes involved in cancer metabolism, suggesting a mechanism that could be leveraged for therapeutic purposes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing cis-benzyl (4-methylpiperidin-3-yl)carbamate hydrochloride, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves reacting benzyl chloroformate with a 4-methylpiperidin-3-amine precursor in the presence of a base (e.g., triethylamine) to form the carbamate linkage. Hydrochloride salt formation is achieved via acidification .

- Key Considerations :

- Reaction Conditions : Temperature control (0–5°C) minimizes side reactions during carbamate formation.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) improves purity (>95%) .

- Yield Optimization : Catalytic bases (e.g., DMAP) or microwave-assisted synthesis may enhance reaction efficiency .

Q. How can the stereochemical configuration (cis vs. trans) of the compound be confirmed experimentally?

- Methodological Answer :

- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) provides definitive stereochemical assignment .

- NMR Spectroscopy : Coupling constants (e.g., ) between protons on the piperidine ring and carbamate group distinguish cis (axial-equatorial) from trans (diequatorial) configurations .

Q. What are the critical physicochemical properties influencing its solubility and stability in biological assays?

- Key Properties :

- Solubility : The hydrochloride salt enhances aqueous solubility (~10–20 mg/mL in PBS at pH 7.4) compared to the free base .

- Stability : Hydrolytic degradation of the carbamate group occurs under strongly acidic/basic conditions (pH <3 or >10). Storage at −20°C in anhydrous DMSO or lyophilized form is recommended .

Advanced Research Questions

Q. How does the cis-configuration impact binding affinity to biological targets compared to trans-analogs?

- Methodological Answer :

- Molecular Docking : Computational models (e.g., AutoDock Vina) predict higher affinity for cis-configurations due to optimal spatial alignment with target pockets (e.g., enzyme active sites) .

- SAR Studies : Comparative assays using cis/trans pairs reveal 2–5-fold differences in IC₅₀ values against protease targets, highlighting stereochemistry’s role .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Analysis Framework :

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to mitigate false positives/negatives .

- Metabolic Stability : Check for metabolite interference (e.g., piperidine ring oxidation) using LC-MS/MS .

- Data Table :

| Study | IC₅₀ (nM) | Assay Conditions | Conclusion |

|---|---|---|---|

| A | 50 ± 5 | pH 7.4, 37°C | Active |

| B | 200 ± 20 | pH 6.8, 25°C | Inconclusive |

Q. How can crystallographic data be leveraged to design derivatives with improved pharmacokinetic profiles?

- Methodological Answer :

- Crystal Structure Analysis : Identify hydrogen-bonding motifs (e.g., carbamate carbonyl interactions with His⁸⁷ in target proteins) using SHELX-refined structures .

- Derivatization : Introduce fluorine at the 4-methyl position (cf. ) to enhance metabolic stability without disrupting binding .

Q. What in vitro models are most suitable for evaluating its blood-brain barrier (BBB) permeability?

- Experimental Design :

- PAMPA-BBB Assay : Predicts passive diffusion (log Pₑ > −5.5 suggests BBB penetration) .

- Caco-2 Monolayers : Measure active transport (efflux ratio <2 indicates low P-gp-mediated efflux) .

Data Contradiction and Reproducibility

Q. Why do HPLC purity reports vary between laboratories synthesizing the same compound?

- Root Cause Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.